molecular formula C9H7ClN2O2 B8263501 Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B8263501
M. Wt: 210.62 g/mol
InChI Key: NCOVPZYICORERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS 2104247-47-2) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. Its structure consists of an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a methyl ester group at position 6 . The compound is typically stored under dry, room-temperature conditions and carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating precautions during handling .

Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry due to their versatility in drug discovery, particularly as intermediates for kinase inhibitors, antiviral agents, and antitrypanosomal compounds . The chlorine substituent in this compound enhances its electrophilic character, making it a valuable precursor for further functionalization via cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOVPZYICORERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclocondensation

A prevalent approach involves reacting 2-aminopyridine with methyl 2-chloroacetoacetate under acidic conditions. The α-chloroester acts as both an electrophile and a carboxylate precursor, enabling simultaneous ring closure and ester group introduction. Key parameters include:

  • Solvent System : Ethanol/water mixtures (3:1 v/v) at reflux (80–90°C)

  • Catalyst : Concentrated HCl (10 mol%)

  • Reaction Time : 12–16 hours

This method yields the unsubstituted imidazo[1,2-a]pyridine-6-carboxylate intermediate, which undergoes subsequent chlorination at position 8.

Direct Chlorination Strategies

Introducing the chlorine substituent at position 8 requires precise regioselective control. Two principal methods dominate:

Electrophilic Aromatic Substitution

Using molecular chlorine (Cl₂) in dichloromethane at 0°C achieves regioselective chlorination. The electron-rich C8 position is preferentially targeted due to resonance stabilization from the adjacent nitrogen atoms.

Table 1: Chlorination Efficiency Under Varied Conditions

Chlorinating AgentSolventTemp (°C)Yield (%)
Cl₂DCM078
SO₂Cl₂DCE2565
NCSACN4058

DCM: Dichloromethane; DCE: 1,2-Dichloroethane; NCS: N-Chlorosuccinimide; ACN: Acetonitrile

SO₂Cl₂ and NCS offer safer alternatives but with reduced yields.

Directed Ortho-Metalation (DoM)

A lithiation-chlorination sequence provides superior regiocontrol:

  • Lithiation : Treat imidazo[1,2-a]pyridine-6-carboxylate with LDA (-78°C, THF)

  • Quenching : Introduce ClSiMe₃ to yield 8-chloro derivative
    This method achieves >90% regioselectivity but requires stringent anhydrous conditions.

Esterification and Protecting Group Strategies

The methyl ester at position 6 is introduced via:

Fischer Esterification

Refluxing the carboxylic acid precursor with methanol and H₂SO₄ (5 mol%) for 24 hours provides the ester in 85% yield. Microwave-assisted protocols reduce reaction time to 2 hours with comparable efficiency.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, DCC/DMAP-mediated esterification in DMF ensures milder conditions:

  • Reagents : DCC (1.2 eq), DMAP (0.1 eq), MeOH (5 eq)

  • Temperature : 25°C

  • Yield : 78–82%

One-Pot Multicomponent Syntheses

Recent advances emphasize tandem reactions to streamline production:

Scheme 1: Three-Component Assembly

  • Reactants : 2-Aminopyridine, methyl propiolate, Cl₂ gas

  • Conditions : CuI (10 mol%), DMF, 100°C, 8 hours

  • Yield : 70%

This domino process concurrently installs the chloro and ester groups via in situ alkyne activation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting flow chemistry enhances reproducibility and safety for chlorination steps:

  • Residence Time : 3 minutes

  • Pressure : 10 bar

  • Throughput : 5 kg/day

Table 2: Batch vs. Flow Process Metrics

ParameterBatch ReactorFlow Reactor
Reaction Time12 h0.05 h
Chlorine Utilization60%95%
Energy Consumption850 kWh/kg320 kWh/kg

Green Chemistry Innovations

  • Solvent Recycling : >90% recovery via fractional distillation

  • Catalyst Recovery : Magnetic Fe₃O₄-supported catalysts reused 10× without activity loss

Analytical Characterization

Critical quality control benchmarks include:

  • HPLC Purity : ≥99.5% (C18 column, 60:40 MeCN/H₂O, 1 mL/min)

  • MS (ESI+) : m/z 211.02 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-2), 7.95 (d, J=7.6 Hz, 1H, H-5), 4.02 (s, 3H, OCH₃)

Chemical Reactions Analysis

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate belongs to the imidazo[1,2-a]pyridine class of compounds. Its molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2, with a molecular weight of 210.62 g/mol. The compound's structure includes an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Scientific Research Applications

The compound has been studied for several applications across different fields:

Medicinal Chemistry

  • Antituberculosis Activity : this compound has been identified as a potential lead compound for developing new anti-tuberculosis drugs. Studies have shown it exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.07 μg/mL .
  • Antimicrobial Properties : The compound demonstrates notable antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. For instance, it has an MIC of 0.5 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Escherichia coli .

Cancer Research

  • Anticancer Effects : this compound has shown promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines are approximately 5.0 μM and 3.5 μM, respectively .

Biological Mechanisms

  • Mechanism of Action : The compound's biological activity is believed to stem from its ability to inhibit essential enzymatic processes in pathogens and cancer cells. It may disrupt the synthesis of critical biomolecules, leading to cell death .

Case Studies

Several studies have demonstrated the efficacy of this compound:

Study on Antitubercular Activity

A recent study highlighted that derivatives of imidazo[1,2-a]pyridine compounds showed promising results against multidrug-resistant tuberculosis strains. The lead compounds exhibited MIC values as low as 0.006 μM against Mycobacterium tuberculosis, indicating their potential as effective treatments for resistant strains .

Evaluation of Cholinesterase Inhibition

Another investigation focused on cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. This compound displayed significant inhibition with an IC50 value around 10 μM, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in bacterial cells, leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 900019-38-7)

  • Molecular Formula : C₉H₇ClN₂O₂
  • Key Differences : Chlorine at position 6 vs. 8; ester group at position 3 vs. 4.
  • Impact : The shifted chlorine and ester groups alter electronic distribution, affecting reactivity in Suzuki-Miyaura couplings. This derivative is less electrophilic at the pyridine ring compared to the 8-chloro isomer .

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1234616-08-0)

  • Molecular Formula : C₉H₇BrN₂O₂
  • Key Differences : Bromine (Br) replaces chlorine (Cl) at position 6.
  • Impact : Bromine’s larger atomic radius and weaker electronegativity enhance leaving-group ability in nucleophilic substitutions. This makes the bromo derivative more reactive in palladium-catalyzed cross-couplings .

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 1803247-42-8)

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Key Differences : Ethyl ester (vs. methyl) at position 8; chlorine at position 5.
  • The shifted chlorine may reduce steric hindrance in metal-catalyzed reactions .

Functional Group Modifications

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS 248919-96-2)

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Key Differences: Amino (-NH₂) and methyl (-CH₃) groups replace chlorine at positions 8 and 2/3.
  • Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility but reducing stability under oxidative conditions.

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3)

  • Molecular Formula : C₁₀H₈BrFN₂O₂
  • Key Differences : Bromine at position 6, fluorine (F) at position 8, and ethyl ester at position 2.
  • Impact : Fluorine’s electronegativity stabilizes the aromatic ring, while bromine enables cross-coupling. This dual-halogenated derivative is tailored for high-throughput screening in drug discovery .

Biological Activity

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its potential therapeutic applications. The structural formula can be represented as follows:

C9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2

This compound exhibits a range of properties that contribute to its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to cell growth and apoptosis, thereby exerting anticancer effects.
  • Antimicrobial Action : The compound appears to disrupt the synthesis of essential biomolecules in bacterial cells, leading to cell death.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it possesses significant activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Mycobacterium tuberculosis0.07 μg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Table 2: Anticancer Activity

Cell LineIC50 (μM)
MCF-75.0
PC-33.5
HeLa4.0

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitubercular Activity :
    A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds showed promising results against multidrug-resistant tuberculosis (MDR-TB). The lead compounds exhibited MIC values as low as 0.006 μM against Mycobacterium tuberculosis, indicating their potential as effective treatments for resistant strains .
  • Evaluation of Cholinesterase Inhibition :
    Another study investigated the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. This compound displayed significant inhibition with an IC50 value of around 10 μM, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate?

The synthesis typically involves multi-step reactions, including iodination of the imidazo[1,2-a]pyridine core followed by cross-coupling. For example:

  • Step 1 : Iodination of 8-chloroimidazo[1,2-a]pyridine using N-iodosuccinimide (NIS) in DMF at low temperatures yields 8-chloro-3-iodoimidazo[1,2-a]pyridine .
  • Step 2 : Sonogashira coupling with trimethylsilylacetylene or terminal alkynes under palladium catalysis (e.g., Pd(PPh₃)₄/CuI) introduces ethynyl groups .
  • Step 3 : Hydrolysis or esterification to install the carboxylate moiety. Methanol or ethyl esters are common, with purification via column chromatography (e.g., DCM:MeOH gradients) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of hexane/ethyl acetate (3:1) solutions yields suitable crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL (for small molecules) refines structural parameters, with hydrogen atoms placed in idealized positions. R-factors < 0.06 indicate high accuracy .

Q. What analytical techniques validate the purity and identity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substituent positions. For example, aromatic protons appear at δ 7.5–8.6 ppm, and methyl ester groups at δ 3.8–3.9 ppm .
  • Mass Spectrometry : ESI-MS (e.g., m/z 311 [M+H]⁺ for related intermediates) verifies molecular weight .
  • HPLC : Reverse-phase columns (e.g., YMC-Pack Pro C18) with TFA/CH₃CN gradients assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Sonogashira coupling steps?

  • Catalyst Selection : Pd(PPh₃)₄/CuI systems in DMF or THF at 80°C achieve >90% yield for ethynyl derivatives .
  • Base Optimization : Diisopropylethylamine (DIPEA) minimizes side reactions compared to K₂CO₃ .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction aqueous workup to remove traces .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., differentiating C-6 vs. C-8 substitution patterns) .
  • Computational Validation : DFT-calculated NMR shifts (e.g., using Gaussian) cross-validate experimental data .
  • Crystallographic Cross-Check : SCXRD provides unambiguous bond-length/angle data to confirm substituent positions .

Q. How does the electron-withdrawing chloro substituent influence reactivity in cross-coupling reactions?

  • The 8-chloro group activates the imidazo[1,2-a]pyridine core by increasing electrophilicity at C-3, facilitating oxidative addition in Pd-catalyzed couplings .
  • Kinetic Studies : Halogenated derivatives exhibit faster reaction rates compared to non-halogenated analogs (e.g., t₁/₂ reduced by 30% in Suzuki-Miyaura couplings) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Byproduct Formation : Excess iodinating agents (e.g., NIS) may lead to di-iodinated impurities. Stoichiometric control and low-temperature reactions mitigate this .
  • Purification Bottlenecks : Replace silica gel chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .

Q. How can computational modeling predict biological activity for derivatives of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like Src kinase (e.g., ΔG ≈ -9.5 kcal/mol for related inhibitors) .
  • QSAR Models : Hammett σ values of substituents correlate with inhibitory activity (R² > 0.85 in kinase assays) .

Methodological Best Practices

  • Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine dual-domain structures .
  • Synthetic Reproducibility : Pre-dry solvents (DMF over molecular sieves) and reagents (NIS under argon) to prevent hydrolysis .
  • Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.